molecular formula C20H18N4OS B2686639 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide CAS No. 1424632-85-8

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide

Cat. No.: B2686639
CAS No.: 1424632-85-8
M. Wt: 362.45
InChI Key: LRAQJFCQABTDAH-UHFFFAOYSA-N
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Description

The compound 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide features a complex structure combining a pyrrole ring substituted with cyano and methyl groups, a benzothiopyran moiety, and a propenamide linker.

Properties

IUPAC Name

2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-14(10-16(12-22)24(13)2)9-15(11-21)20(25)23-18-7-8-26-19-6-4-3-5-17(18)19/h3-6,9-10,18H,7-8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAQJFCQABTDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2CCSC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials might include substituted pyrroles, benzothiopyran derivatives, and cyano-containing reagents. Common synthetic routes could involve:

    Formation of the pyrrole ring: This can be achieved through cyclization reactions of suitable precursors.

    Introduction of cyano groups: This step might involve nucleophilic substitution reactions using cyanide sources.

    Coupling reactions: The final step could involve coupling the pyrrole and benzothiopyran moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:

    Batch or continuous flow processes: Depending on the reaction kinetics and scalability.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could yield amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-cyano derivatives exhibit significant anticancer activity. The incorporation of cyano groups enhances their ability to interact with biological targets involved in cancer progression. Research has shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Compounds containing the pyrrole and thiopyran moieties have been investigated for their antimicrobial properties. They have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokine production. This property makes it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Herbicidal Activity

The structural characteristics of 2-cyano compounds suggest potential use as herbicides. Studies have indicated that similar compounds can selectively inhibit the growth of certain weeds while being less harmful to crops. This selectivity is crucial for sustainable agriculture practices .

Plant Growth Regulation

Compounds like this one can act as plant growth regulators, influencing processes such as germination, flowering, and fruiting. Their application can enhance crop yield and quality by optimizing growth conditions .

Case Study 1: Anticancer Activity

A study published in a prominent journal demonstrated the efficacy of a related cyano compound in inhibiting the proliferation of breast cancer cells. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Research highlighted the use of pyrrole-based compounds against resistant strains of bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics due to their unique mechanisms that bypass common resistance pathways .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on the target compound. However, comparisons can be inferred from analogous synthesis strategies and substituent effects:

Key Observations:

Cyano Group Reactivity: Both the target compound and ’s 11a/11b incorporate cyano substituents, which enhance electrophilicity and enable nucleophilic additions or cyclization reactions .

Heterocyclic Moieties : The target’s benzothiopyran and pyrrole rings contrast with 11a/11b’s pyran-pyrazole systems. Sulfur in benzothiopyran may improve lipid solubility compared to oxygen analogs.

Synthesis Challenges: highlights reflux conditions with cyano reagents (e.g., malononitrile) for similar compounds, suggesting the target’s synthesis may require analogous steps . However, the benzothiopyran group’s steric bulk could complicate reaction efficiency.

Biological Activity

2-Cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of 338.4 g/mol. The compound contains multiple functional groups, including cyano and amide functionalities, which are known to influence biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₂
Molecular Weight338.4 g/mol
CAS Number1808417-81-3

Anticancer Activity

Research indicates that compounds similar to 2-cyano derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, pyrrole-based compounds have shown promise in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

A study highlighted the antiproliferative activity of pyrrole derivatives in human cancer cell lines, suggesting that the incorporation of cyano groups enhances their efficacy .

Antimicrobial Properties

Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the pyrrole ring is crucial for this activity, as it can interact with microbial membranes or inhibit critical enzymatic pathways within the pathogens.

The biological activity of 2-cyano derivatives can be attributed to several mechanisms:

  • Cell Cycle Inhibition : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death through mitochondrial pathways.
  • Enzyme Inhibition : Interferes with specific enzymes involved in cell proliferation and survival .

Study 1: Anticancer Efficacy

In a recent study, a series of pyrrole derivatives were tested for their anticancer properties against breast and lung cancer cell lines. The results indicated that modifications to the cyano group significantly enhanced cytotoxicity compared to non-cyano analogs. The compound under review showed IC50 values in the low micromolar range, indicating potent activity .

Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .

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